molecular formula C20H11Cl4N3OS B7730778 MFCD02979392

MFCD02979392

Cat. No.: B7730778
M. Wt: 483.2 g/mol
InChI Key: XVMFIYFUQBAEDY-NTUHNPAUSA-N
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Description

MDL numbers (e.g., MFCD11044885, MFCD13195646) in the evidence correspond to compounds with defined molecular structures, synthesis pathways, and applications in coordination chemistry, catalysis, or medicinal chemistry . This analysis adopts a framework for comparative evaluation based on molecular descriptors, physicochemical properties, and bioactivity data from analogous compounds.

Properties

IUPAC Name

(E)-2-cyano-3-(2,4-dichlorophenyl)-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl4N3OS/c21-14-3-2-12(17(23)8-14)7-13(9-25)19(28)27-20-26-10-15(29-20)5-11-1-4-16(22)18(24)6-11/h1-4,6-8,10H,5H2,(H,26,27,28)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMFIYFUQBAEDY-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC2=CN=C(S2)NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)C#N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CC2=CN=C(S2)NC(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C#N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl4N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of MFCD02979392 involves several synthetic routes and reaction conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form, which is prepared through a simple and easy-to-implement process suitable for industrial large-scale production . This method ensures good solubility and stability of the compound, facilitating its preparation and storage.

Scientific Research Applications

MFCD02979392 has a wide range of scientific research applications. In chemistry, it is used to study catalytic reactions and molecular configurations. In biology, it plays a role in understanding molecular targets and pathways. In medicine, it is used to develop pharmaceutical compositions with good solubility and stability . In industry, it is employed in the preparation of various chemical products and materials.

Mechanism of Action

The mechanism of action of MFCD02979392 involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogs

Structural analogs share core molecular frameworks but differ in substituents or metal centers. Examples from the evidence include:

Compound Identifier Molecular Formula Molecular Weight Solubility (mg/ml) Bioactivity Score Similarity Index Key Applications
CAS 918538-05-3 C₆H₃Cl₂N₃ 188.01 0.24 0.55 0.85–0.93 Catalysis, ligand synthesis
CAS 1046861-20-4 C₆H₅BBrClO₂ 235.27 N/A 0.55 0.71–0.87 Boronic acid intermediates
CAS 56469-02-4 C₉H₉NO₂ 163.17 0.687 0.55 0.84–0.93 Pharmaceutical intermediates

Key Observations :

  • Substituent Impact : Chlorine and bromine substituents (e.g., CAS 918538-05-3) enhance electrophilicity and catalytic activity compared to hydroxyl or methyl groups in CAS 56469-02-4 .

Functional Analogs

Functional analogs serve similar purposes, such as catalysis or medicinal use, despite structural differences:

Compound Identifier Functional Role Log P (iLOGP) BBB Permeability CYP Inhibition Synthesis Complexity
CAS 1761-61-1 Antibacterial agent 2.15 Yes No Low (2.07)
CAS 673-32-5 Polycyclic aromatic intermediate 0.0 No No Moderate (3.5)

Key Observations :

  • Pharmacokinetics : CAS 1761-61-1’s BBB permeability and lack of CYP inhibition make it suitable for CNS-targeted therapies, unlike CAS 673-32-5, which is restricted to industrial synthesis .
  • Synthesis Complexity : Boron-containing compounds (e.g., CAS 1046861-20-4) require palladium catalysts, increasing synthesis costs compared to simpler aromatic systems .

Comparison :

  • Green Chemistry : CAS 1761-61-1 utilizes recyclable A-FGO catalysts, reducing waste compared to stoichiometric reagent use in CAS 918538-05-3 .
  • Scalability : High-yield reactions (>90%) are achievable for halogenated systems, whereas hydroxylated analogs require precise stoichiometry .

Research Findings and Limitations

Critical Data Gaps

  • MFCD02979392-Specific Data : Absent in the provided evidence, necessitating extrapolation from analogs.
  • Contradictions : Variability in solubility measurements (e.g., CAS 56469-02-4: 0.687 mg/ml vs. CAS 918538-05-3: 0.24 mg/ml) may reflect experimental conditions rather than inherent properties .

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